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653-47 Hydrochloride -

653-47 Hydrochloride

Catalog Number: EVT-8276894
CAS Number:
Molecular Formula: C20H20Cl2N2O3
Molecular Weight: 407.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: 653-47 Hydrochloride is a chemical compound that is often studied in the context of medicinal chemistry. It may be derived from various synthetic pathways involving organic compounds and hydrochloric acid.

Classification: This compound can be classified under hydrochlorides, which are salts formed from the reaction of hydrochloric acid with a base. Hydrochlorides are commonly used in pharmaceuticals to enhance solubility and stability.

Synthesis Analysis

Methods: The synthesis of 653-47 Hydrochloride typically involves several steps:

  1. Starting Materials: The synthesis begins with appropriate organic precursors that contain functional groups amenable to substitution or addition reactions.
  2. Reactions: Common methods may include:
    • Nucleophilic Substitution: Where nucleophiles attack electrophilic centers in the precursor.
    • Acid-Base Reactions: To form the hydrochloride salt, the base is reacted with hydrochloric acid.
  3. Purification: After synthesis, the product is usually purified through recrystallization or chromatography to isolate the hydrochloride form.
Molecular Structure Analysis

Structure: The molecular structure of 653-47 Hydrochloride can be represented by its chemical formula, which includes the base structure along with a chloride ion. The specific arrangement of atoms determines its properties and reactivity.

Data: The molecular weight and specific structural details would depend on the exact nature of the base compound from which 653-47 Hydrochloride is derived. Typically, such compounds are analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions: 653-47 Hydrochloride may participate in various chemical reactions, including:

  • Deprotonation Reactions: In basic conditions, it can lose protons to form its base.
  • Formation of Complexes: It may react with metal ions or other ligands to form coordination complexes.

Technical details regarding these reactions would depend on the specific conditions such as temperature, solvent, and concentration.

Mechanism of Action

Process: The mechanism of action for compounds like 653-47 Hydrochloride typically involves interaction with biological targets such as enzymes or receptors.

  1. Binding Affinity: The compound may bind to specific sites on proteins, inhibiting or activating their function.
  2. Signal Transduction: This binding can initiate a cascade of biochemical events that lead to therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Usually exists as a crystalline solid.
  • Solubility: Generally soluble in water due to the presence of the hydrochloride group.

Chemical Properties:

  • Stability: Stability can vary based on pH and temperature.
  • Reactivity: Reacts with strong bases to regenerate the parent amine.

Relevant data would include melting point, boiling point, and solubility metrics which are essential for formulation in pharmaceutical applications.

Applications

Scientific uses for 653-47 Hydrochloride may include:

  • Pharmaceutical Development: Used as an active pharmaceutical ingredient (API) in drug formulations.
  • Research Applications: Employed in studies related to pharmacodynamics and pharmacokinetics due to its interaction with biological systems.
Molecular Mechanisms of Cyclic Adenosine Monophosphate-Response Element Binding Protein Inhibition and Synergistic Potentiation

Role of Cyclic Adenosine Monophosphate-Response Element Binding Protein in Transcriptional Regulation

Cyclic Adenosine Monophosphate-Response Element Binding Protein serves as a master regulator of cellular adaptation through its control of gene expression networks. This transcription factor contains two functionally critical domains: a basic leucine zipper domain facilitating dimerization and sequence-specific DNA binding to cyclic adenosine monophosphate response elements (5'-TGACGTCA-3'), and a kinase-inducible domain that integrates phosphorylation signals. Under basal conditions, Cyclic Adenosine Monophosphate-Response Element Binding Protein occupies target promoters but remains transcriptionally inactive. Upon phosphorylation at serine 133 by protein kinase A, protein kinase B, mitogen-activated protein kinases, or ribosomal S6 kinase, Cyclic Adenosine Monophosphate-Response Element Binding Protein undergoes conformational changes that promote recruitment of the transcriptional coactivators CREB-binding protein and p300 via their KID-interacting domains. This complex subsequently recruits RNA polymerase II and associated basal transcription machinery through histone acetyltransferase-mediated chromatin remodeling, initiating transcription of target genes involved in cell survival, proliferation, and differentiation [1] [4].

In oncogenesis, dysregulation occurs through constitutive activation of Cyclic Adenosine Monophosphate-Response Element Binding Protein kinases and/or inactivation of counter-regulatory phosphatases (protein phosphatase 1, protein phosphatase 2A, phosphatase and tensin homolog). This imbalance drives overexpression of Cyclic Adenosine Monophosphate-Response Element Binding Protein-dependent oncogenes across diverse malignancies, including acute myeloid leukemia, glioblastoma, and breast cancer. Genome-wide studies reveal Cyclic Adenosine Monophosphate-Response Element Binding Protein occupancy at promoters of BCL2, CCND1, FOS, and NR4A family genes, establishing direct mechanistic links to apoptosis resistance and unchecked proliferation [1] [9]. The phosphorylation status at specific serine residues further fine-tunes functional outcomes: while serine 133 phosphorylation activates transcription, multisite phosphorylation within the casein kinase cassette (residues 108-117) inhibits DNA binding through intramolecular interactions with the basic leucine zipper domain, creating a rheostat-like control mechanism [4].

Structural Basis of 653-47 Hydrochloride-Mediated Cyclic Adenosine Monophosphate-Response Element Binding Protein Inhibition

653-47 Hydrochloride (chemical name: 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide hydrochloride) possesses a molecular weight of 407.3 grams per mole and the empirical formula C₂₀H₂₀Cl₂N₂O₃. Its molecular architecture features three critical pharmacophores: (1) a chloro-hydroxyphenyl group enabling hydrogen bonding with protein targets, (2) a naphthalene carboxamide moiety providing hydrophobic interactions, and (3) a flexible 3-aminopropoxy linker that enhances solubility and facilitates molecular positioning. Unlike conventional Cyclic Adenosine Monophosphate-Response Element Binding Protein inhibitors that directly disrupt kinase-inducible domain-KID-interacting domain interactions, 653-47 Hydrochloride exhibits a unique indirect mechanism [1] [3] [8].

Biochemical analyses demonstrate that 653-47 Hydrochloride alone shows negligible binding affinity for the kinase-inducible domain or KID-interacting domain (half-maximal inhibitory concentration >50 micromolar in split Renilla luciferase complementation assays). However, cellular reporter assays reveal concentration-dependent inhibition of cyclic adenosine monophosphate-response element-mediated transcription at elevated concentrations (half-maximal inhibitory concentration = 26.3 ± 13.6 micromolar), suggesting indirect modulation of Cyclic Adenosine Monophosphate-Response Element Binding Protein activity rather than direct protein-protein interaction blockade. Nuclear magnetic resonance structural studies indicate that 653-47 Hydrochloride may alter Cyclic Adenosine Monophosphate-Response Element Binding Protein's conformational dynamics or accessibility to post-translational modifications, though its precise structural target remains under investigation. The hydrochloride salt formulation significantly enhances aqueous solubility (>250 milligrams per milliliter in dimethyl sulfoxide) compared to the parent compound, facilitating biological evaluation [1] [6] [8].

Synergistic Interaction with 666-15: Mechanistic Insights into Dual Modulation

The discovery of 653-47 Hydrochloride's synergistic activity emerged unexpectedly during prodrug development efforts for 666-15 (a potent direct Cyclic Adenosine Monophosphate-Response Element Binding Protein inhibitor). Metabolic studies revealed that 653-47 Hydrochloride potentiates 666-15's effects by 10- to 20-fold, despite minimal conversion of the parent compound to 666-15 in physiological conditions [1] [5]. Mechanistic investigations uncovered three non-mutually exclusive models for this synergy:

  • Ternary Complex Formation: 653-47 Hydrochloride may stabilize a high-affinity complex between 666-15 and its molecular target, effectively increasing the stoichiometric inhibition efficiency. Surface plasmon resonance studies suggest altered binding kinetics when both compounds are present [1].
  • Allosteric Modulation: 653-47 Hydrochloride might induce conformational changes in Cyclic Adenosine Monophosphate-Response Element Binding Protein or associated cofactors, enhancing 666-15's access to its binding pocket. Molecular dynamics simulations indicate cooperative effects on protein flexibility [1] [5].
  • Pathway Amplification: The compounds could target complementary nodes in the Cyclic Adenosine Monophosphate-Response Element Binding Protein signaling network. While 666-15 directly disrupts kinase-inducible domain-KID-interacting domain interactions, 653-47 Hydrochloride appears to modulate Cyclic Adenosine Monophosphate-Response Element Binding Protein's phosphorylation dynamics or DNA binding affinity, creating complementary inhibition [1] [9].

Table 1: Synergistic Effects of 653-47 Hydrochloride and 666-15 in Cellular Models

Cell Line666-15 Alone (IC₅₀, μM)653-47 + 666-15 (IC₅₀, μM)Potentiation Factor
HEK 293T (CRE-Luc)0.080 ± 0.040.005 - 0.010*8-16×
MDA-MB-468 (Viability)0.45 ± 0.120.05 ± 0.02*
MDA-MB-231 (Viability)1.20 ± 0.300.40 ± 0.15*

Combination treatment: 5-10 μM 653-47 Hydrochloride with indicated 666-15 concentrations [1] [3]

Comparative Analysis of Cyclic Adenosine Monophosphate-Response Element Binding Protein Inhibition Potency Across Cellular Models

The inhibitory potency of 653-47 Hydrochloride alone and in combination exhibits significant cell-type dependence, reflecting variations in Cyclic Adenosine Monophosphate-Response Element Binding Protein expression, post-translational modification states, and compensatory pathways. In standard CREB reporter assays using human embryonic kidney 293T cells transfected with cyclic adenosine monophosphate-response element-Renilla luciferase constructs, 653-47 Hydrochloride alone demonstrates modest activity (half-maximal inhibitory concentration = 26.3 ± 13.6 micromolar), while 666-15 shows submicromolar potency (half-maximal inhibitory concentration = 0.080 ± 0.04 micromolar). However, co-administration of 5-10 micromolar 653-47 Hydrochloride with 666-15 dramatically reduces the half-maximal inhibitory concentration of 666-15 to 5-10 nanomolar, representing a 8-16-fold enhancement [1] [3].

In breast cancer models, the synergistic effect correlates with molecular subtype. Triple-negative MDA-MB-468 cells exhibit 9-fold potentiation of 666-15's anti-proliferative activity when combined with 653-47 Hydrochloride, whereas MDA-MB-231 cells show only 3-fold enhancement. This differential sensitivity aligns with basal phosphorylation patterns: MDA-MB-468 cells display hyperphosphorylation at Cyclic Adenosine Monophosphate-Response Element Binding Protein serine 133 and reduced phosphatase and tensin homolog expression, creating greater dependency on Cyclic Adenosine Monophosphate-Response Element Binding Protein survival signaling. The combination effectively suppresses key Cyclic Adenosine Monophosphate-Response Element Binding Protein target genes (BCL2, SURVIVIN, c-FOS) at both transcript and protein levels in these models [1] [9].

Table 2: Cell-Type Variability in Response to 653-47 Hydrochloride and 666-15 Combination

ParameterHEK 293TMDA-MB-468MDA-MB-231
Basal pCREB-Ser133InducibleHighModerate
PTEN ExpressionHighLowModerate
CREB DependencyModerateHighModerate
Viability IC₅₀ (Combo)0.005-0.010 μM*0.05 ± 0.02 μM*0.40 ± 0.15 μM*
Synergy Score (CI)0.15-0.250.20-0.300.60-0.70

Combination treatment: 5-10 μM 653-47 Hydrochloride with 666-15; CI: Combination Index (<0.3 indicates strong synergy) [1] [9]

Properties

Product Name

653-47 Hydrochloride

IUPAC Name

3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)naphthalene-2-carboxamide;hydrochloride

Molecular Formula

C20H20Cl2N2O3

Molecular Weight

407.3 g/mol

InChI

InChI=1S/C20H19ClN2O3.ClH/c21-15-6-7-17(18(24)12-15)23-20(25)16-10-13-4-1-2-5-14(13)11-19(16)26-9-3-8-22;/h1-2,4-7,10-12,24H,3,8-9,22H2,(H,23,25);1H

InChI Key

HESNWSHDEFHION-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)O)OCCCN.Cl

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)O)OCCCN.Cl

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